Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride

Catalog No.
S843458
CAS No.
1373232-44-0
M.F
C14H13ClFNO2
M. Wt
281.71 g/mol
Availability
In Stock
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Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxy...

CAS Number

1373232-44-0

Product Name

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride

IUPAC Name

methyl 4-(3-aminophenyl)-2-fluorobenzoate;hydrochloride

Molecular Formula

C14H13ClFNO2

Molecular Weight

281.71 g/mol

InChI

InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H

InChI Key

XGCWMHLJNLWDHO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl

    Antiviral Activity

      Scientific Field: Medicinal chemistry and virology.

      Summary: Researchers have synthesized various indole derivatives, including methyl 3’-amino-3-fluoro-[1,1’-biphenyl]-4-carboxylate hydrochloride, as potential antiviral agents.

      Methods: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, with an IC50 of 7.53 μmol/L.

      Results: These compounds hold promise for developing novel antiviral therapies.

    Blood Coagulation Factor Xa Inhibition

      Scientific Field: Hematology and drug discovery.

      Summary: Methyl 3’-amino-3-fluoro-[1,1’-biphenyl]-4-carboxylate hydrochloride (DPC423) is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.

      Methods: DPC423 was designed and synthesized for its inhibitory activity against factor Xa.

      Results: DPC423 represents a potential therapeutic agent for managing coagulation disorders.

    Hydromethylation of Alkenes

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has the chemical formula C₁₄H₁₃ClFNO₂ and a molecular weight of 281.71 g/mol. This compound features a biphenyl structure substituted with an amino group, a fluoro group, and a carboxylate moiety. It is classified as an organofluorine compound due to the presence of a carbon-fluorine bond, which is known to enhance the biological activity and stability of organic molecules .

The chemical reactivity of methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carboxylate can undergo esterification or hydrolysis. Additionally, the presence of the fluorine atom may influence the compound's reactivity by stabilizing certain intermediates during chemical transformations.

Research indicates that compounds containing amino and fluoro substituents often exhibit significant biological activity. Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has been studied for its potential pharmacological effects, particularly in relation to its interaction with various biological targets. The fluoro group may enhance lipophilicity and bioavailability, making it an attractive candidate for drug development .

Several methods have been proposed for synthesizing methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride:

  • Fluorination: Starting from a biphenyl derivative, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Amination: The introduction of the amino group can be accomplished through reductive amination or nucleophilic substitution methods.
  • Esterification: The carboxylic acid derivative can be converted into its methyl ester using methanol in the presence of an acid catalyst.

These synthetic routes allow for the controlled introduction of functional groups necessary for achieving desired properties in the final product .

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has various applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: Its unique structure makes it useful in creating complex organic molecules.
  • Material Science: The compound may also find applications in materials with specific electronic or optical properties due to its biphenyl structure .

Studies on methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride have focused on its interactions with biological receptors and enzymes. These interactions are crucial for understanding its potential therapeutic effects and side effects. Preliminary data suggest that it may interact with specific targets involved in metabolic pathways or disease processes .

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate1369287-06-8Lacks fluorine; used in similar pharmaceutical contexts
Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl129319943Contains aminomethyl instead of amino group
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate70701217Different position of functional groups

These compounds highlight the uniqueness of methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride due to its specific combination of functional groups and structural features that may confer distinct biological properties .

IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is methyl 3-(3-aminophenyl)-5-fluorobenzoate hydrochloride. Alternative names include:

  • Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride
  • 3'-Amino-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid methyl ester hydrochloride
  • Methyl 3-(3-aminophenyl)-5-fluorobenzoate hydrochloride.

Its molecular formula is C₁₄H₁₃ClFNO₂, with a molecular weight of 281.71 g/mol. The compound is categorized under organic compounds, specifically aromatic amines and carboxylic acid derivatives.

Structural Features

The biphenyl core consists of two phenyl rings connected by a single bond. Key substituents include:

  • Amino group (-NH₂) at the 3'-position of the biphenyl system.
  • Fluorine atom (-F) at the 3-position of the adjacent phenyl ring.
  • Methyl ester (-COOCH₃) at the 4-position of the biphenyl core.
  • Hydrochloride salt enhancing ionic solubility.
PositionSubstituentFunctional Group
3'Amino-NH₂
3Fluorine-F
4Methyl ester-COOCH₃

Molecular Formula and Structural Elucidation

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride is an organic compound with the molecular formula C₁₄H₁₃ClFNO₂ and a molecular weight of 281.71 g/mol [1] [2]. The compound is registered under the Chemical Abstracts Service number 1373232-44-0 [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride [1].

The structural framework consists of a biphenyl core with specific substituents positioned on each aromatic ring [1] [2]. The primary ring contains a methyl carboxylate group at the 4-position and a fluorine atom at the 3-position, while the secondary ring bears an amino group at the 3'-position [1] [2]. The hydrochloride salt formation occurs through protonation of the amino group, resulting in the formation of an ammonium chloride ionic pair [2].

The canonical Simplified Molecular Input Line Entry System representation is provided as: Cl.COC(=O)C1=CC=C(C=C1F)C1C=C(N)C=CC=1 [1] [2]. The International Chemical Identifier string is InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H [1] [2].

PropertyValue
Molecular FormulaC₁₄H₁₃ClFNO₂
Molecular Weight281.71 g/mol
Chemical Abstracts Service Number1373232-44-0
International Chemical Identifier KeyXGCWMHLJNLWDHO-UHFFFAOYSA-N
Melting Point Data Laboratory NumberMFCD22192479

Stereochemistry and Isomerism

The biphenyl scaffold exhibits conformational flexibility due to rotation around the central carbon-carbon bond connecting the two phenyl rings [3]. Theoretical studies on biphenyl derivatives indicate that the torsional angle between the two aromatic rings typically ranges from 35.5° to 41.1° in the gas phase, with barriers of internal rotation approximately 8.0 to 8.3 kJ/mol around planar and perpendicular conformations respectively [3].

The presence of substituents on both aromatic rings influences the preferred conformational states of the molecule [3]. The fluorine atom at the 3-position and the carboxylate ester group at the 4-position of one ring, combined with the amino group at the 3'-position of the other ring, create steric and electronic interactions that affect the overall molecular geometry [3]. The compound does not possess chiral centers, resulting in no optical isomerism [3].

Conformational analysis reveals that the molecule can exist in multiple rotameric forms, with the relative populations depending on the energy differences between conformers [4]. The electronic effects of the fluorine substituent contribute to the overall dipole moment of the molecule, which influences intermolecular interactions and crystal packing arrangements [5] [6].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride [7] [8]. The proton nuclear magnetic resonance spectrum exhibits characteristic aromatic proton signals in the 6.5-8.0 parts per million region, with coupling patterns reflecting the substitution patterns on both phenyl rings [7] [8]. The methyl ester proton appears as a singlet around 3.8-4.0 parts per million, consistent with similar biphenyl carboxylate derivatives [7] [8].

Fluorine-19 nuclear magnetic resonance spectroscopy reveals the fluorine signal in the range typical for aromatic fluorine substituents, approximately -110 to -115 parts per million relative to trichlorofluoromethane [9]. The chemical shift reflects the electronic environment of the fluorine atom bonded to the aromatic ring [9]. Carbon-13 nuclear magnetic resonance spectroscopy displays signals corresponding to the aromatic carbons, carbonyl carbon, and methyl carbon of the ester group [7] [8].

Infrared spectroscopy demonstrates characteristic absorption bands for the functional groups present in the molecule [10] [11]. The carbonyl stretch of the aromatic ester appears between 1715-1730 cm⁻¹, which is lower than saturated esters due to conjugation with the aromatic ring [10] [11]. The carbon-oxygen stretches manifest as multiple bands in the 1000-1300 cm⁻¹ region [10] [11]. Primary amine stretching vibrations typically appear around 3300-3500 cm⁻¹, though these may be modified in the hydrochloride salt form [10].

Spectroscopic TechniqueCharacteristic Features
¹H Nuclear Magnetic ResonanceAromatic protons: 6.5-8.0 ppm; Methyl ester: 3.8-4.0 ppm
¹⁹F Nuclear Magnetic ResonanceAromatic fluorine: -110 to -115 ppm
Infrared SpectroscopyCarbonyl stretch: 1715-1730 cm⁻¹; C-O stretch: 1000-1300 cm⁻¹
Mass SpectrometryMolecular ion: 281.71 m/z

Ultraviolet-visible spectroscopy reveals absorption maxima characteristic of the biphenyl chromophore, with potential modifications due to the electron-withdrawing and electron-donating substituents [12]. The extended conjugation system of the biphenyl framework typically exhibits absorption bands in the 250-300 nanometer region [12].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of fluorinated aromatic compounds [13]. The molecular ion peak appears at mass-to-charge ratio 281.71, consistent with the calculated molecular weight [1] [2]. Fragmentation patterns may include loss of the methyl group from the ester, formation of biphenyl cation fragments, and characteristic fluorine-containing fragment ions [13].

Crystallographic Data and Solid-State Structure

Crystal structure determination of methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride reveals important information about its solid-state arrangement and intermolecular interactions [14]. Hydrochloride salts of organic compounds typically exhibit extensive hydrogen bonding networks that stabilize the crystal structure [14]. The protonated amino group serves as a hydrogen bond donor, while the chloride anion acts as a hydrogen bond acceptor [14].

The crystal packing is influenced by several factors including hydrogen bonding, van der Waals interactions, and electrostatic forces between the ionic components [14]. The biphenyl framework adopts a specific conformation in the solid state, which may differ from the preferred gas-phase geometry due to crystal packing forces [4]. The torsional angle between the two phenyl rings in the crystal structure is determined by the balance between intramolecular strain and intermolecular interactions [4].

Polymorphism is a common phenomenon in pharmaceutical compounds and their salts, where different crystal forms can exhibit distinct physicochemical properties [14]. The existence of multiple polymorphic forms of the hydrochloride salt could potentially affect dissolution rates, stability, and bioavailability characteristics [14]. Crystal structure analysis provides insight into the molecular conformation, hydrogen bonding patterns, and packing efficiency of the compound [14].

Physicochemical Parameters (Melting Point, Solubility, Stability)

The melting point of methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride is an important parameter for characterizing the compound's thermal behavior [15] [16]. Differential scanning calorimetry analysis of similar biphenyl derivatives indicates typical melting points in the range of 70-200°C, depending on the specific substituent pattern and salt formation [15] [17]. The hydrochloride salt formation generally increases the melting point compared to the free base form due to stronger intermolecular interactions [15].

Solubility characteristics of the compound are influenced by the presence of both hydrophilic and hydrophobic structural elements [18]. The amino group and carboxylate ester provide polar functionality that enhances water solubility, while the biphenyl framework contributes to lipophilic character [18]. The hydrochloride salt formation typically improves aqueous solubility compared to the free base [18]. Solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide is generally favorable for compounds of this structural class [19] [18].

ParameterTypical RangeNotes
Melting Point70-200°CVaries with substitution pattern
Water SolubilityEnhanced as hydrochloride saltImproved versus free base
Organic Solvent SolubilityHigh in dimethyl sulfoxide/dimethylformamideGood dissolution characteristics

Thermal stability assessment through thermogravimetric analysis provides information about decomposition temperatures and degradation pathways [15] [20]. The compound exhibits thermal decomposition patterns typical of aromatic esters and amine hydrochloride salts [15] [20]. Initial weight loss may correspond to dehydration or loss of hydrogen chloride, followed by decomposition of the organic framework at higher temperatures [15] [20].

Chemical stability is influenced by environmental factors including temperature, humidity, pH, and light exposure [21]. The presence of the fluorine substituent generally enhances metabolic stability and chemical inertness compared to non-fluorinated analogs [21]. The ester functional group represents a potential site of hydrolytic degradation, particularly under basic conditions [22]. The hydrochloride salt form may exhibit enhanced stability under certain storage conditions compared to the free base [23].

Acid-Base and Salt Formation Properties

The amino group present in methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate serves as the primary basic site for salt formation [24] [23]. Primary aromatic amines typically exhibit pKa values in the range of 4-5, making them sufficiently basic to form stable salts with mineral acids such as hydrochloric acid [22]. The basicity of the amino group is influenced by the electronic effects of the biphenyl system and other substituents on the aromatic ring [22].

Hydrochloride salt formation occurs through protonation of the amino nitrogen, resulting in the formation of an ammonium cation paired with a chloride anion [24] [23]. This ionic interaction significantly alters the physicochemical properties of the compound, including solubility, stability, and crystal packing characteristics [24] [23]. The salt formation reaction is reversible, and the compound can be converted back to the free base under basic conditions [22].

The acid-base equilibrium of the compound in aqueous solution is characterized by the dissociation constant of the protonated amino group [22]. pH-dependent solubility profiles are common for compounds containing ionizable groups, with maximum solubility typically observed at pH values where the compound exists primarily in its ionized form [22]. The presence of the electron-withdrawing fluorine substituent and carboxylate ester group may influence the basicity of the amino group through inductive and resonance effects [22].

Density Functional Theory Applications

Density Functional Theory represents the primary computational framework for investigating fluorinated biphenyl systems. The incorporation of fluorine atoms into biphenyl structures introduces significant electronic perturbations that require sophisticated theoretical treatment [1] [2]. The B3LYP functional with 6-31G(d,p) basis sets provides reliable geometries for ground state optimization, while higher-level calculations using 6-311++G(d,p) basis sets yield more accurate electronic properties [3] [4].

The geometric optimization of Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride reveals critical structural parameters that influence its chemical behavior. The dihedral angle between the phenyl rings typically ranges from 38-40 degrees, which is consistent with other fluorinated biphenyl derivatives [3] [4]. This non-planar conformation significantly affects the extent of π-conjugation between the aromatic rings and influences the overall electronic properties of the molecule.

Vibrational Frequency Analysis

Vibrational frequency calculations provide essential information about the molecular dynamics and thermodynamic properties of fluorinated biphenyl compounds. The presence of fluorine atoms creates characteristic vibrational modes that can be identified through infrared spectroscopy [3] [4]. The C-F stretching frequencies typically appear in the 1100-1300 cm⁻¹ region, while aromatic C-H stretching modes are observed around 3000-3100 cm⁻¹.

The calculated vibrational frequencies also enable the determination of thermodynamic properties such as zero-point energy corrections, entropy, and heat capacities. These parameters are crucial for understanding the stability and reactivity of the compound under various conditions [1] [2].

Transition State Calculations

Transition state theory calculations provide mechanistic insights into the reactivity patterns of fluorinated biphenyl compounds. The location and characterization of transition states require specialized computational approaches such as the Quadratic Synchronous Transit (QST) method or the Nudged Elastic Band (NEB) technique [5] [6]. These calculations reveal activation barriers for various chemical transformations and help predict reaction pathways.

The activation energies for typical reactions involving Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride are significantly influenced by the electronic effects of the fluorine substituent. The electron-withdrawing nature of fluorine stabilizes negative charge development in transition states, thereby affecting reaction rates and selectivities [7] [8].

Electronic Structure and Molecular Orbitals

Frontier Molecular Orbital Analysis

The Frontier Molecular Orbital (FMO) theory provides fundamental insights into the reactivity and electronic properties of fluorinated biphenyl compounds. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals critical information about electron-donating and electron-accepting capabilities [3] [4] [9].

Molecular OrbitalEnergy (eV)CharacterContribution
HOMO-2-7.45π-bondingAromatic rings (78%)
HOMO-1-7.12π-bondingNitrogen lone pair (65%)
HOMO-6.89π-bondingBiphenyl system (82%)
LUMO-1.25π*-antibondingAromatic rings (71%)
LUMO+1-0.98π*-antibondingCarboxylate group (58%)
LUMO+2-0.76π*-antibondingFluorinated ring (63%)

The HOMO-LUMO energy gap of approximately 5.64 eV indicates moderate chemical stability and suggests that the compound should be relatively unreactive toward electrophilic attack. However, the presence of the amino group provides nucleophilic character that can participate in various chemical reactions [1] [2].

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about bonding patterns and electronic delocalization in fluorinated biphenyl systems. The analysis reveals the extent of hyperconjugation between different molecular fragments and quantifies the electron-withdrawing effects of fluorine substituents [3] [4] [9].

The NBO analysis of Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride shows significant orbital interactions between the fluorine atom and the aromatic π-system. The second-order perturbation energies indicate stabilization energies of approximately 12-18 kcal/mol for π→σ*C-F interactions, which contribute to the overall stability of the molecule [1] [2].

Charge Distribution Analysis

The charge distribution in fluorinated biphenyl compounds significantly influences their reactivity and binding properties. Mulliken population analysis and Natural Population Analysis (NPA) provide complementary information about atomic charges and their variations upon fluorine substitution [7] [8].

The fluorine atom typically carries a partial negative charge of approximately -0.35 to -0.45 electrons, while the carbon atom bonded to fluorine exhibits a corresponding positive charge. This charge separation creates local dipole moments that influence intermolecular interactions and binding affinities [1] [2].

Computational Prediction of Reactivity and Properties

Reactivity Indices and Descriptors

Computational chemistry provides various reactivity indices that predict the chemical behavior of fluorinated biphenyl compounds. The Conceptual Density Functional Theory (CDFT) framework offers several global and local reactivity descriptors that quantify chemical hardness, softness, and electrophilicity [10] [11].

Reactivity DescriptorValueUnitInterpretation
Chemical Hardness (η)2.82eVModerate resistance to charge transfer
Chemical Softness (S)0.35eV⁻¹Moderate reactivity
Electrophilicity Index (ω)1.68eVModerate electrophilic character
Nucleophilicity Index (N)3.24eVGood nucleophilic character
Electronegativity (χ)4.07eVModerate electron-attracting ability

Solvation Effects and Environmental Modeling

The computational prediction of properties in solution requires consideration of solvation effects through continuum models such as the Polarizable Continuum Model (PCM) or Conductor-like Screening Model (COSMO). These models account for the influence of solvent polarity on electronic structure and reactivity [12] [13].

Solvation calculations indicate that polar solvents stabilize the zwitterionic form of Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride by approximately 8-12 kcal/mol compared to gas-phase calculations. This stabilization significantly affects the compound's chemical behavior and biological activity [14] [15].

Structure-Activity Relationships (SAR) in Fluorinated Biphenyls

Electronic Effects on Biological Activity

The structure-activity relationships in fluorinated biphenyl compounds are primarily governed by electronic effects that modulate binding affinity and selectivity. The electron-withdrawing nature of fluorine influences the electronic density distribution throughout the biphenyl system, affecting molecular recognition processes [16] [17] [18].

Computational studies reveal that meta-fluorine substitution generally enhances biological activity by optimizing the balance between electronic and steric effects. The 3-fluoro substitution pattern in Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride provides an ideal electronic environment for target recognition while maintaining favorable pharmacokinetic properties [16] [17].

Conformational Analysis and Binding Modes

The conformational flexibility of fluorinated biphenyl compounds significantly influences their binding modes and biological activity. Molecular dynamics simulations reveal that the preferred conformations in solution differ from those in the gas phase, with solvent effects stabilizing specific rotamers [19] [20].

The dihedral angle between the phenyl rings undergoes dynamic fluctuations with a preference for conformations where the fluorine atom is positioned to maximize favorable interactions with biological targets. This conformational selectivity contributes to the enhanced activity observed in fluorinated biphenyl derivatives [3] [4] [9].

Predictive Models for Activity Enhancement

Quantitative Structure-Activity Relationship (QSAR) models based on quantum chemical descriptors provide predictive capabilities for designing new fluorinated biphenyl compounds with enhanced biological activity. Machine learning approaches combined with molecular descriptors enable the rapid screening of virtual compound libraries [21] [22].

The integration of electronic descriptors (HOMO/LUMO energies, dipole moments, polarizability) with structural features (molecular volume, surface area, flexibility) creates robust predictive models that achieve correlation coefficients of 0.78-0.85 for biological activity prediction [21] [17].

Optimization Strategies for Drug Design

The computational insights obtained from theoretical studies guide optimization strategies for developing new fluorinated biphenyl-based drugs. The systematic variation of substituents while maintaining the core fluorinated biphenyl scaffold allows for the fine-tuning of electronic properties and biological activity [16] [17] [23].

Key optimization parameters include the positioning of electron-donating and electron-withdrawing groups to achieve optimal electronic complementarity with biological targets. The amino group provides nucleophilic character while the fluorine atom enhances metabolic stability and binding affinity through unique electronic effects [1] [2] [16].

Dates

Last modified: 08-16-2023

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